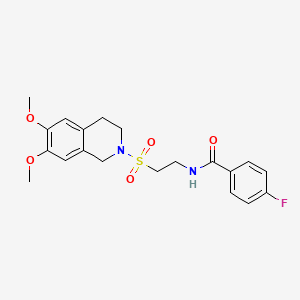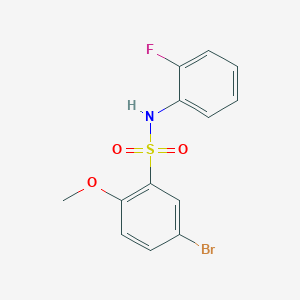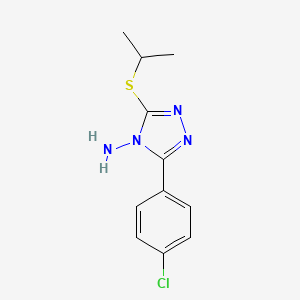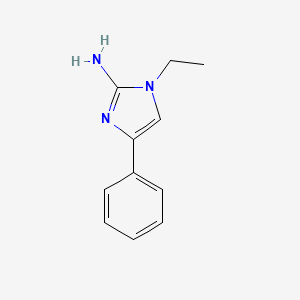![molecular formula C15H18ClNO5 B2618827 Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate CAS No. 2411327-28-9](/img/structure/B2618827.png)
Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate, also known as CDMEO, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CDMEO belongs to the class of compounds known as arylalkylamines, which have been shown to exhibit a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the migration and invasion of cancer cells, as well as induce cell cycle arrest and apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate in lab experiments is its ability to inhibit the activity of specific enzymes involved in the inflammatory response and cancer cell growth. This makes it a useful tool for studying the mechanisms underlying these processes. However, one limitation of using Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate is its potential toxicity, which may limit its use in certain in vivo studies.
Orientations Futures
There are several future directions for research involving Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate. One direction is to further explore its potential as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and inflammation. Another direction is to investigate its potential use as a tool for studying the mechanisms underlying these processes. Additionally, further studies are needed to better understand the potential toxicity of Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate and its effects on various biological systems.
Méthodes De Synthèse
Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate can be synthesized using a multi-step process that involves the reaction of 2-chloro-3,4-dimethoxyphenylacetone with ethylamine in the presence of a reducing agent to produce the intermediate 2-(2-chloro-3,4-dimethoxyphenyl)ethylamine. This intermediate is then reacted with methyl acetoacetate in the presence of a base to produce the final product, Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate.
Applications De Recherche Scientifique
Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate has been studied for its potential use as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and inflammation.
Propriétés
IUPAC Name |
methyl (E)-4-[2-(2-chloro-3,4-dimethoxyphenyl)ethylamino]-4-oxobut-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO5/c1-20-11-5-4-10(14(16)15(11)22-3)8-9-17-12(18)6-7-13(19)21-2/h4-7H,8-9H2,1-3H3,(H,17,18)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYWJOFFRVWPJX-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CCNC(=O)C=CC(=O)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)CCNC(=O)/C=C/C(=O)OC)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-{[2-(2-chloro-3,4-dimethoxyphenyl)ethyl]carbamoyl}prop-2-enoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Methyl-1-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-thiophen-3-ylpropan-2-ol](/img/structure/B2618750.png)





![2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2618757.png)
![N-(2,6-dimethylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2618761.png)
![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2618763.png)

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2618767.png)